molecular formula C24H24N2O4S B2563295 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide CAS No. 391876-77-0

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide

Cat. No. B2563295
CAS RN: 391876-77-0
M. Wt: 436.53
InChI Key: WYWOYOHGMVXJTN-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide, also known as Compound X, is a novel small molecule that has been synthesized for scientific research purposes. It has shown promising results in various studies and has potential for further development in the field of biomedical research.

Scientific Research Applications

Synthesis of Complex Molecules

One of the primary applications of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide and its derivatives lies in the synthesis of complex molecules. For instance, Song et al. (2010) demonstrated a high-yield methodology for synthesizing isoquinolones from benzamides and alkynes via oxidative ortho C-H activation, employing [RhCp*Cl2]2 as a catalyst. This process allows for the facile construction of N- and O-containing heterocycles, highlighting the compound's versatility in organic synthesis (Song et al., 2010).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, derivatives of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide have been explored for their pharmacological properties. For example, the synthesis and characterization of quinazoline derivatives have been investigated for their diuretic, antihypertensive, and anti-diabetic potential, revealing significant activity in some compounds (Rahman et al., 2014). Additionally, compounds incorporating the isoquinoline moiety have been studied for their anticancer properties, demonstrating potent cytotoxicity against various cancer cell lines (Redda et al., 2010).

Material Science

In the realm of material science, derivatives of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide have been utilized in the synthesis of novel polyimides. These materials, derived from polyimide-forming monomers, exhibit high thermal stability and solubility in organic solvents, making them suitable for various high-performance applications (Imai et al., 1984).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-30-22-11-9-21(10-12-22)25-24(27)19-7-13-23(14-8-19)31(28,29)26-16-15-18-5-3-4-6-20(18)17-26/h3-14H,2,15-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWOYOHGMVXJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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